potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C7H11KN2O2S It is a potassium salt derivative of 1,2,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Potassium 1,2,4-thiadiazole-5-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Sodium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate: Similar structure but with sodium instead of potassium, which can influence its solubility and reactivity.
3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid: The parent acid form, which can be converted to various salts, including the potassium salt.
Uniqueness
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity. The potassium ion also contributes to its solubility and reactivity in different chemical environments, making it a versatile compound for various applications.
Properties
CAS No. |
2639434-13-0 |
---|---|
Molecular Formula |
C7H9KN2O2S |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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